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molecular formula C18H14BrN B1269916 4-Bromotriphenylamine CAS No. 36809-26-4

4-Bromotriphenylamine

Cat. No. B1269916
M. Wt: 324.2 g/mol
InChI Key: SQTLUXJWUCHKMT-UHFFFAOYSA-N
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Patent
US05840816

Procedure details

8.0 g (45 mmol) of N-bromosuccinimide and 10.0 g (41 mmol) of triphenylamine were placed in a 200 mL three-neck flask and then 150 mL of N,N-dimethylformamide was added. The mixture were stirred overnight at room temperature. N,N-dimethylformamide was removed, and the obtained solid was extracted with carbon tetrachloride. The solvent was removed, and the crude product was twice recrystallized from ethanol. As a result, a white solid of 4-bromotriphenylamine was obtained in an amount of 8.2 g (61.7%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[C:9]1([N:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CN(C)C=O>[CH:25]1[CH:24]=[CH:23][C:22]([N:15]([C:9]2[CH:10]=[CH:11][C:12]([Br:1])=[CH:13][CH:14]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:27][CH:26]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture were stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N,N-dimethylformamide was removed
EXTRACTION
Type
EXTRACTION
Details
the obtained solid was extracted with carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude product was twice recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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